molecular formula C22H19BrN2O4S B2954126 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 865616-70-2

7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Katalognummer: B2954126
CAS-Nummer: 865616-70-2
Molekulargewicht: 487.37
InChI-Schlüssel: FMGJQVCVSIWDFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. The substituents at positions 4, 5, and 7 define its unique properties:

  • Position 4: 4-Methoxybenzenesulfonyl group, contributing strong electron-withdrawing effects and hydrogen-bond acceptor capacity.
  • Position 5: Phenyl group, a common feature in benzodiazepines for receptor binding.

Eigenschaften

IUPAC Name

7-bromo-4-(4-methoxyphenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-29-17-8-10-18(11-9-17)30(27,28)25-14-21(26)24-20-12-7-16(23)13-19(20)22(25)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGJQVCVSIWDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound under acidic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Cyclization and Purification: The final step involves cyclization to form the desired tetrahydro-1H-1,4-benzodiazepin-2-one structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the structure.

    Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzodiazepine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position 4, 7, 5) Molecular Weight Key Properties/Applications Reference
7-Bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-... (Target) 4: 4-MeO-PhSO₂; 7: Br; 5: Ph Not reported Potential CNS activity (inference) N/A
7-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 4: H; 7: Cl; 5: Ph ~318.8* Down-regulated metabolite in fungi
Oxazolam (7-Chloro-5-phenyl-5'-methyltetrahydrooxazolo[5.4+]-...) 4: Oxazolo ring; 7: Cl; 5: Ph ~362.8* Mild sedative; commercial drug
2404-0113 (7-Bromo-4-(2-chlorobenzoyl)-5-phenyl-...) 4: 2-Cl-PhCO; 7: Br; 5: Ph 455.74 Antitumor, antiviral screening
BA92632 (4-(4-Benzoylbenzoyl)-7-bromo-5-phenyl-...) 4: 4-PhCO-PhCO; 7: Br; 5: Ph 525.39 Screening compound (unspecified use)

*Calculated based on molecular formulas.

Substituent Analysis:
  • Position 4 Modifications :
    • 4-Methoxybenzenesulfonyl : Strong electron-withdrawing effects and hydrogen-bond acceptor capacity, likely improving receptor binding specificity compared to benzoyl (e.g., 2404-0113) or oxazolo groups (e.g., Oxazolam) .
    • Benzoyl Derivatives (2404-0113, BA92632) : Less polar than sulfonyl groups, leading to higher logD values (e.g., 2404-0113 logD = 4.995) and reduced solubility .

Physicochemical Properties

  • Hydrogen Bonding : The 4-methoxybenzenesulfonyl group provides two hydrogen-bond acceptors (sulfonyl oxygen atoms), enhancing interactions with target proteins compared to single-acceptor groups like benzoyl .

Pharmacological Activity

  • Oxazolam : Clinically used as a mild sedative, demonstrating the importance of the 1,4-benzodiazepine scaffold in CNS modulation .
  • Target Compound: The 4-methoxybenzenesulfonyl group may confer unique binding kinetics or metabolic stability compared to chlorine-substituted analogs (e.g., notes down-regulation of 7-chloro derivatives in fungal metabolism) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.